molecular formula C26H29NO4S B3532109 4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine

4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine

Cat. No.: B3532109
M. Wt: 451.6 g/mol
InChI Key: REFNCWRZTPUPNT-UHFFFAOYSA-N
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Description

4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonylmorpholine core with phenylpropan-2-yl and phenoxy substituents, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the phenylpropan-2-yl and phenoxy intermediates. These intermediates are then coupled with a sulfonylmorpholine core through a series of reactions, including nucleophilic substitution and sulfonylation. Common reagents used in these reactions include sulfonyl chlorides, bases like sodium hydroxide, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can serve as a probe for studying biological processes, such as enzyme activity and receptor binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonylmorpholine core can form strong interactions with these targets, modulating their activity and leading to various biological effects. The phenylpropan-2-yl and phenoxy substituents can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine stands out due to its sulfonylmorpholine core, which imparts unique chemical and biological properties. This core structure allows for strong interactions with molecular targets, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

4-[4-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4S/c1-26(2,22-6-4-3-5-7-22)23-10-12-24(13-11-23)31-20-21-8-14-25(15-9-21)32(28,29)27-16-18-30-19-17-27/h3-15H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNCWRZTPUPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine
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4-[4-[[4-(2-Phenylpropan-2-yl)phenoxy]methyl]phenyl]sulfonylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.